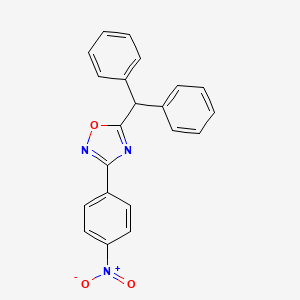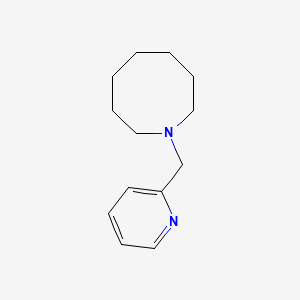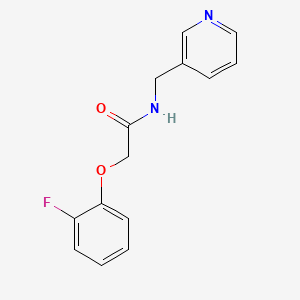
N-allyl-3-bromo-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-3-bromo-4-methoxybenzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as ABS and has been synthesized using various methods. ABS has been found to have potential applications in the field of medicinal chemistry due to its unique mechanism of action and physiological effects. In
作用機序
ABS inhibits the activity of carbonic anhydrase and acetylcholinesterase by binding to the active site of these enzymes. This binding prevents the substrate from binding to the enzyme, thereby inhibiting its activity. ABS has also been found to inhibit the production of certain inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
ABS has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are enzymes involved in various physiological processes. ABS has also been found to inhibit the production of certain inflammatory cytokines, which are involved in the development of various diseases. In addition, ABS has been found to have potential anti-cancer properties.
実験室実験の利点と制限
ABS has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. ABS has also been found to have low toxicity, making it suitable for use in various assays. However, ABS has some limitations for lab experiments. It has limited solubility in water, which can limit its use in certain assays. In addition, ABS has been found to have limited selectivity for certain enzymes, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of ABS. One potential direction is the development of ABS analogs with improved selectivity and potency for certain enzymes. Another potential direction is the study of the anti-inflammatory and anti-cancer properties of ABS in animal models. ABS can also be studied for its potential use as a fluorescent probe for the detection of certain biomolecules. Finally, ABS can be studied for its potential use in the development of new drugs for the treatment of various diseases.
合成法
ABS can be synthesized using various methods, including the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with allylamine in the presence of a base. Another method involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with allylamine followed by reduction of the resulting imine with sodium borohydride. The purity of the synthesized ABS can be confirmed using various analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
科学的研究の応用
ABS has been studied for its potential use in medicinal chemistry. It has been found to have inhibitory effects on certain enzymes, including carbonic anhydrase and acetylcholinesterase. ABS has also been found to have potential anti-inflammatory and anti-cancer properties. In addition, ABS has been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.
特性
IUPAC Name |
3-bromo-4-methoxy-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-3-6-12-16(13,14)8-4-5-10(15-2)9(11)7-8/h3-5,7,12H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAPNZXHRZLHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(prop-2-en-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5234440.png)
![5-{[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B5234452.png)
![7-acetyl-3-(ethylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5234468.png)

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5234491.png)

![N-(2-methoxyphenyl)-N'-{3-[({[(2-methoxyphenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B5234503.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)

![ethyl (5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234532.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5234534.png)

![2-(4-chlorophenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234540.png)
![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5234543.png)